5-Oxo-5-phenoxypentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-5-phenoxypentanoate is an organic compound with the molecular formula C11H11O4 It is characterized by the presence of a ketone group and a phenoxy group attached to a pentanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-phenoxypentanoate typically involves the reaction of phenol with a suitable pentanoic acid derivative under controlled conditions. One common method involves the esterification of phenol with 5-oxo-5-pentanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxo-5-phenoxypentanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-5-phenoxypentanoic acid.
Reduction: Formation of 5-hydroxy-5-phenoxypentanoate.
Substitution: Formation of various substituted phenoxypentanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Oxo-5-phenoxypentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-Oxo-5-phenoxypentanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to downstream effects on various biochemical pathways, ultimately influencing cellular processes such as metabolism and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Oxo-5-phenylpentanoate: Similar structure but with a phenyl group instead of a phenoxy group.
5-Oxo-5-phenylvaleric acid: Another structurally related compound with a valeric acid backbone.
5-Oxopentanoic acid: A simpler compound with only a ketone group and a pentanoic acid backbone
Uniqueness
5-Oxo-5-phenoxypentanoate is unique due to the presence of both a ketone and a phenoxy group, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
37526-03-7 |
---|---|
Molekularformel |
C11H11O4- |
Molekulargewicht |
207.20 g/mol |
IUPAC-Name |
5-oxo-5-phenoxypentanoate |
InChI |
InChI=1S/C11H12O4/c12-10(13)7-4-8-11(14)15-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)/p-1 |
InChI-Schlüssel |
QDDBXDVLXQMEPG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)CCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.